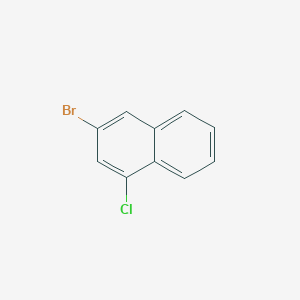

3-Bromo-1-chloronaphthalene

Beschreibung

Overview of Halogenated Aromatic Compounds and Their Significance in Chemical Research

Halogenated aromatic hydrocarbons are a class of chemical compounds characterized by one or more halogen atoms (such as chlorine, bromine, or fluorine) attached to an aromatic ring system, like a benzene (B151609) or naphthalene (B1677914) ring. researchgate.netiloencyclopaedia.org These compounds are noted for their chemical stability and persistence in both the environment and biological systems, a trait that has led to increasing scientific and regulatory attention. pageplace.de Their strong carbon-halogen bonds make them resistant to degradation. researchgate.netscirp.org

The significance of halogenated aromatic compounds in chemical research is vast and multifaceted. They are widely used as solvents, chemical intermediates, and in the synthesis of a diverse array of products including pesticides, dyes, disinfectants, and pharmaceuticals. iloencyclopaedia.orgijrpr.com For instance, monochlorobenzene and dichlorobenzenes serve as solvents and intermediates, while hexachlorobenzene (B1673134) has been used as a fungicide. iloencyclopaedia.org In organic synthesis, the presence of halogens on an aromatic ring provides reactive sites for forming new chemical bonds, allowing for the construction of complex molecular architectures. science.gov This reactivity is fundamental to developing new materials and biologically active compounds. a2bchem.com The study of these compounds is also crucial for understanding their environmental behavior and developing remediation technologies, as many are classified as persistent organic pollutants (POPs). researchgate.netbohrium.com

Specific Context of Bromochloronaphthalenes (BCNs) within Halogenated Naphthalenes

Within the large family of halogenated aromatics, halogenated naphthalenes, which feature a two-ring naphthalene core, are a significant subgroup. pageplace.de Polychlorinated naphthalenes (PCNs) and polybrominated naphthalenes (PBNs) have historical uses as electric insulators, lubricants, and fungicides. researchgate.net Bromochloronaphthalenes (BCNs) are mixed halogenated naphthalenes containing both bromine and chlorine atoms.

BCNs, like their polychlorinated and polybrominated counterparts, are structurally similar to other well-known persistent organic pollutants such as polychlorinated biphenyls (PCBs) and dioxins. pageplace.deresearchgate.net This structural similarity suggests that they may share comparable toxicological profiles, although research into BCNs is less extensive. researchgate.net In synthetic chemistry, BCNs like 3-Bromo-1-chloronaphthalene are valuable as reactive intermediates. a2bchem.com The differential reactivity of the bromine and chlorine substituents allows for selective, controlled modifications of the aromatic structure, making them key building blocks for creating complex molecules with specific functionalities for use in pharmaceuticals and advanced materials. a2bchem.comnbinno.com For example, recent research has explored the use of brominated isomers of 1-chloronaphthalene (B1664548) as solid additives to optimize the morphology and enhance the efficiency of organic solar cells. researchgate.net

Research Gaps and the Rationale for Studying this compound

Despite the broad interest in halogenated compounds, significant research gaps exist, particularly concerning mixed halogenated systems like bromochloronaphthalenes. researchgate.net While much is known about some polychlorinated and polybrominated compounds, less is understood about many others, including their precise mechanisms of action and environmental fate. pageplace.de There is a particular lack of comprehensive data on many specific BCN congeners. researchgate.netresearchgate.net

The rationale for studying a specific isomer such as this compound stems from its utility in advancing several areas of chemical research. As a versatile chemical building block, its unique arrangement of halogen atoms offers opportunities for exploring new chemical reactions and synthetic pathways. a2bchem.com The selective reactivity of the bromo and chloro groups can be exploited to construct novel organic frameworks and functional materials with tailored properties. a2bchem.comchemrxiv.org Furthermore, investigating specific, lesser-studied isomers contributes to a more complete understanding of structure-activity relationships within the broader class of halogenated naphthalenes. researchgate.net This knowledge is essential for designing new molecules for applications ranging from organic electronics to pharmaceuticals, and for filling the gaps in our understanding of the environmental and toxicological profiles of these complex chemicals. a2bchem.comresearchgate.net

Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 325956-47-6 | lookchem.comsigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₁₀H₆BrCl | lookchem.comsigmaaldrich.comcymitquimica.com |

| Molecular Weight | 241.51 g/mol | lookchem.comsigmaaldrich.comambeed.com |

| Appearance | Solid | sigmaaldrich.comcymitquimica.com |

| Melting Point | 60 °C | lookchem.comchemicalbook.com |

| Boiling Point | 314.8±15.0 °C (Predicted) | lookchem.comchemicalbook.com |

| Density | 1.592±0.06 g/cm³ (Predicted) | lookchem.com |

| Purity | 97% | sigmaaldrich.com |

| Storage | Sealed in dry, room temperature | lookchem.comsigmaaldrich.combldpharm.com |

| InChI Key | JVPDAEVSXKYYAS-UHFFFAOYSA-N | sigmaaldrich.comcymitquimica.comambeed.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-1-chloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrCl/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPDAEVSXKYYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634687 | |

| Record name | 3-Bromo-1-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325956-47-6 | |

| Record name | 3-Bromo-1-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Bromo 1 Chloronaphthalene

Established Synthetic Routes for Halogenated Naphthalenes

The introduction of halogen atoms onto a naphthalene (B1677914) core can be achieved through various established methods, broadly categorized into direct halogenation and multi-step synthetic sequences involving naphthalene derivatives.

Direct Halogenation Approaches

Direct halogenation of naphthalene via electrophilic aromatic substitution is a common method for producing halonaphthalenes. docbrown.info The reaction of naphthalene with bromine, for instance, typically yields 1-bromonaphthalene (B1665260) as the major product. docbrown.info The regioselectivity of this reaction is governed by the kinetic and thermodynamic stability of the intermediate carbocation (arenium ion). Attack at the C1 (alpha) position is kinetically favored as it allows for the formation of a resonance-stabilized intermediate where the aromaticity of the adjacent ring is preserved. stackexchange.comstackexchange.com

The conditions for direct halogenation can influence the product distribution. For example, the bromination of naphthalene can be carried out using bromine in a suitable solvent, often with a Lewis acid catalyst to enhance the electrophilicity of the bromine. google.com

Table 1: Examples of Direct Bromination of Naphthalene

| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Major Product(s) | Reference |

| Bromine (Br₂) | None | Dichloromethane | 25 | 1,4-dibromonaphthalene (B41722), 1,5-dibromonaphthalene (B1630475) | cardiff.ac.uk |

| Bromine (Br₂) | KSF Clay | Dichloromethane | 25 | 1,4,6-tribromonaphthalene, 1,2,4,6-tetrabromonaphthalene | cardiff.ac.uk |

| Bromine (Br₂) | None | Carbon Tetrachloride | 77 | 1,5-dibromonaphthalene | researchgate.net |

It is important to note that direct halogenation of an already substituted naphthalene will be directed by the electronic nature of the existing substituent. Halogens are deactivating yet ortho-, para-directing groups. However, in the naphthalene ring system, the positions are not equivalent, and the directing effects can be more complex. For a substituent at the 1-position, electrophilic attack is generally favored at the 4- and 5-positions.

Multi-step Synthesis via Naphthalene Derivatives

To achieve specific substitution patterns that are not accessible through direct halogenation, multi-step synthetic routes are often employed. These methods offer greater control over the regiochemistry by introducing functional groups that can be converted to halogens at a later stage. A prominent example of such a strategy is the Sandmeyer reaction, which allows for the conversion of an amino group on an aromatic ring into a halogen via a diazonium salt intermediate. nih.gov

This approach involves three main steps:

Nitration: Introduction of a nitro group onto the naphthalene ring.

Reduction: Reduction of the nitro group to an amino group.

Sandmeyer Reaction: Conversion of the amino group to a halogen.

The regioselectivity of the initial nitration step is crucial for the final product's structure. The nitration of naphthalene itself predominantly yields 1-nitronaphthalene. mdpi.comscitepress.org For substituted naphthalenes, the position of nitration is influenced by the existing substituent.

Targeted Synthesis of 3-Bromo-1-chloronaphthalene

The synthesis of this compound presents a regiochemical challenge. Direct bromination of 1-chloronaphthalene (B1664548) is unlikely to yield the desired 3-bromo isomer as the major product due to the directing effects of the chloro substituent. Therefore, a multi-step approach is the more viable pathway.

Bromination of 1-chloronaphthalene

While not the preferred method for obtaining the 3-bromo isomer, understanding the outcome of the direct bromination of 1-chloronaphthalene is important. The chlorine atom at the 1-position is a deactivating group but directs incoming electrophiles to the ortho and para positions relative to itself within the same ring (positions 2 and 4) and to the peri position in the adjacent ring (position 8). The most activated positions for electrophilic attack on 1-chloronaphthalene are generally considered to be the 4- and 5-positions. Therefore, direct bromination would be expected to yield a mixture of isomers, with 1-bromo-4-chloronaphthalene and 1-bromo-5-chloronaphthalene being significant products. The formation of this compound would likely be a minor product, if formed at all.

The bromination of aromatic compounds is often catalyzed by Lewis acids such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). These catalysts function by polarizing the bromine molecule, making it a more potent electrophile. The choice of catalyst can sometimes influence the regioselectivity of the reaction, although in the case of substituted naphthalenes, the inherent directing effects of the substituent are typically the dominant factor.

Table 2: General Conditions for Lewis Acid Catalyzed Bromination

| Substrate | Brominating Agent | Catalyst | Typical Solvent |

| Aromatic Compound | Bromine (Br₂) | FeBr₃ or AlCl₃ | Dichloromethane, Carbon Tetrachloride |

The solvent can play a significant role in the outcome of bromination reactions. The polarity of the solvent can affect the reaction rate and, in some cases, the regioselectivity. For the dibromination of naphthalene, reactions in non-polar solvents like n-pentane and n-hexane have been shown to proceed readily, while more polar solvents can lead to lower yields of the desired products. mdpi.com In some instances, the solvent itself can react with the brominating agent. mdpi.com The choice of solvent is therefore a critical parameter to optimize for any specific bromination reaction.

Table 3: Effect of Solvent on the Dibromination of Naphthalene

| Solvent | Yield of Dibromonaphthalenes |

| n-Pentane | High |

| n-Hexane | High |

| Chloroform | Moderate |

| Dichloromethane | Moderate |

| 1,2-Dichloroethane | Low |

| Tetrachloroethylene | Low |

(Data derived from studies on the dibromination of naphthalene and may not be directly applicable to 1-chloronaphthalene but illustrates the general trend of solvent effects.) mdpi.com

Given the challenges with direct bromination, a multi-step synthesis starting from a different naphthalene derivative is the more logical approach to obtain this compound in a controlled manner. A plausible, though not explicitly documented, route would involve the synthesis of 3-amino-1-chloronaphthalene followed by a Sandmeyer reaction. The synthesis of the key 3-amino-1-chloronaphthalene intermediate would likely proceed via the nitration of 1-chloronaphthalene, aiming for the 3-nitro isomer, followed by reduction. The nitration of 1-chloronaphthalene has been shown to produce dinitro derivatives, indicating that mononitration is a feasible first step. researchgate.net Subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation. Finally, the Sandmeyer reaction, using copper(I) bromide, would convert the amino group to the desired bromo substituent at the 3-position.

Alternative Halogenation Strategies and Reagents

While classical halogenation using molecular bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst is a fundamental approach, the synthesis of specific isomers like this compound often requires alternative strategies to control regioselectivity. Traditional methods applied to naphthalene can be difficult to control, leading to mixtures of isomers. researchgate.net For instance, the direct bromination of 1-bromonaphthalene at high temperatures (120 °C) yields a mixture of 1,4-dibromonaphthalene and 1,5-dibromonaphthalene, highlighting the challenge of achieving substitution at the 3-position. mdpi.com

To overcome these challenges, a variety of alternative reagents and strategies have been developed for the regioselective halogenation of naphthalenes and their derivatives.

Key Alternative Reagents and Strategies:

N-Halosuccinimides (NBS and NCS): N-Bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are milder and more selective halogenating agents compared to their diatomic counterparts. They are often used to avoid over-halogenation and can provide different regioselectivity depending on the reaction conditions and the substrate. For example, NBS has been used in the presence of an ionic liquid for the monobromination of naphthalene. mdpi.com The use of directing groups in conjunction with reagents like NCS and NBS can achieve high regioselectivity. For instance, a palladium-catalyzed C-H halogenation of 1-naphthaldehydes can be directed to the C2-position by forming an aromatic imine intermediate. researchgate.net

Copper Halides (CuX₂): Copper(II) halides, such as CuBr₂ and CuCl₂, serve as both a source of halogen and a catalyst in certain halogenation reactions. mdpi.com Copper-catalyzed methods are particularly valuable in C-H bond functionalization, offering a pathway to halogenate specific positions on an aromatic ring that might be inaccessible through classical electrophilic substitution. mdpi.comrsc.org These reactions can proceed under various conditions and are noted for their potential in synthesizing desired organic fine chemicals. researchgate.net

Benzannulation of Haloalkynes: A highly modular and regioselective approach involves the construction of the naphthalene ring system from smaller, pre-halogenated precursors. The benzannulation of chloro-, bromo-, and iodoalkynes allows for precise control over the placement of halogen substituents on the naphthalene core, enabling the synthesis of complex polyhalogenated naphthalenes that are difficult to prepare otherwise. nih.gov

Sandmeyer-type Reactions: For substrates that cannot be halogenated directly with high selectivity, the Sandmeyer reaction provides a powerful alternative. wikipedia.orglscollege.ac.in This method involves the conversion of an aromatic amine to a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst (e.g., CuBr or CuCl). wikipedia.orglscollege.ac.in This approach is advantageous because the starting amino-substituted naphthalene can often be synthesized with a specific substitution pattern, allowing for the introduction of a halogen at a precise location.

The following table summarizes some alternative halogenating reagents and their typical applications in the synthesis of halogenated aromatic compounds.

| Reagent/Strategy | Common Application | Key Advantage |

| N-Bromosuccinimide (NBS) | Selective bromination of activated rings | Milder conditions, improved selectivity |

| N-Chlorosuccinimide (NCS) | Selective chlorination | Milder conditions, used with directing groups |

| Copper(II) Bromide (CuBr₂) | Catalytic C-H bromination | Access to alternative substitution patterns |

| Sandmeyer Reaction (ArN₂⁺ + CuX) | Halogenation via diazonium salt displacement | High regioselectivity based on amine precursor |

| Benzannulation | Ring synthesis from haloalkynes | Precise control of polysubstitution patterns nih.gov |

Mechanistic Investigations of this compound Formation

The formation of halogenated naphthalenes can proceed through several distinct mechanistic pathways, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and radical reactions. The operative mechanism is highly dependent on the starting materials, reagents, and reaction conditions.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (SEAr) is the most common mechanism for the halogenation of aromatic rings like naphthalene. docbrown.infolibretexts.org Naphthalene is more reactive than benzene (B151609) in SEAr reactions due to the lower stabilization energy lost in forming the intermediate carbocation. libretexts.org The reaction typically proceeds in two main steps:

Attack by the Aromatic Ring: The π-electron system of the naphthalene ring acts as a nucleophile, attacking a strong electrophile (e.g., Br⁺, generated from Br₂ and a Lewis acid like FeBr₃). This initial attack breaks the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgmdpi.com

Re-aromatization: A base (such as FeBr₄⁻) removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromatic system and yielding the halogenated naphthalene product. docbrown.info

In the synthesis of this compound, the starting material would likely be 1-chloronaphthalene. The existing chloro substituent influences the position of the incoming electrophile. Halogens are deactivating groups but are ortho, para-directors due to resonance stabilization of the arenium ion intermediate. organicchemistrytutor.comyoutube.com Therefore, direct electrophilic bromination of 1-chloronaphthalene would be expected to yield primarily 1-chloro-2-bromonaphthalene and 1-chloro-4-bromonaphthalene. The formation of the 3-bromo isomer (a meta product) via this direct pathway would be a minor product under standard SEAr conditions.

Nucleophilic Substitution Pathways (e.g., SN1, SN2)

Nucleophilic aromatic substitution (SNAr) is generally less common for aryl halides unless the aromatic ring is activated by potent electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism:

Nucleophilic Attack: A strong nucleophile attacks the carbon atom bearing the leaving group (a halide), forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov

Elimination of Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored.

This pathway is generally not feasible for the direct synthesis of this compound from a precursor like 1,3-dichloronaphthalene by reacting it with a bromide nucleophile, because the ring lacks the necessary activation from strong electron-withdrawing groups. wikipedia.org However, related copper-catalyzed processes, sometimes referred to as aromatic Finkelstein reactions, can facilitate the exchange of one aryl halide for another under specific conditions and may be considered a distinct type of substitution. organic-chemistry.org

Radical Reactions in Halogenated Naphthalene Synthesis

Radical pathways offer an alternative to ionic mechanisms for halogenation. These reactions involve intermediates with unpaired electrons and typically proceed via a chain reaction mechanism involving initiation, propagation, and termination steps. wikipedia.orgyoutube.com

Free-Radical Halogenation: This mechanism is common for alkanes and the side chains of alkylbenzenes, usually initiated by UV light or high temperatures. wikipedia.org While direct radical halogenation on the aromatic nucleus is less common than electrophilic substitution, it can be favored under certain high-temperature conditions. For the bromination of naphthalene, it has been proposed that at low temperatures, an electrophilic substitution mechanism dominates, while at high temperatures (above 300°C), a radical substitution mechanism becomes more significant, which can alter the ratio of isomers produced. researchgate.net

Sandmeyer Reaction: This reaction, which converts an arylamine to an aryl halide via a diazonium salt, is a prominent example of a radical-nucleophilic aromatic substitution (SRNAr). wikipedia.orglscollege.ac.inbyjus.com The mechanism is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This generates an aryl radical and nitrogen gas. The aryl radical then abstracts a halogen atom from a copper(II) halide species, forming the final aryl halide product and regenerating the copper(I) catalyst. wikipedia.orglscollege.ac.in This pathway is a highly effective method for preparing specific isomers of halogenated naphthalenes, such as this compound, by starting with the corresponding 3-amino-1-chloronaphthalene precursor.

Optimization of Synthetic Yield and Purity

Optimizing the synthesis of a specific isomer like this compound requires careful control over reaction conditions to maximize the yield of the desired product while minimizing the formation of regioisomers and polyhalogenated byproducts.

Influence of Reaction Parameters on Product Distribution

The distribution of products in the halogenation of naphthalene derivatives is highly sensitive to a range of experimental parameters. Understanding these influences is critical for directing the reaction toward the desired outcome.

Temperature: Temperature can have a profound effect on the regioselectivity of halogenation. In the bromination of naphthalene, increasing the temperature generally leads to the formation of more of the thermodynamically stable β-isomer (2-bromonaphthalene) relative to the kinetically favored α-isomer (1-bromonaphthalene). researchgate.netresearchgate.net For example, studies on the bromination of liquid naphthalene showed that the amount of 2-bromonaphthalene formed increases steadily with temperature in the range of 85°C to 215°C. researchgate.net This suggests that higher temperatures can promote isomerization or favor pathways leading to different products.

Catalyst: The choice and presence of a catalyst are crucial. In electrophilic halogenation, Lewis acids like FeCl₃ or FeBr₃ are used to polarize the halogen molecule, creating a more potent electrophile and accelerating the reaction. docbrown.info The catalyst can also influence isomer ratios. The use of ferric compounds in the bromination of naphthalene, for instance, promotes the formation of 2-bromonaphthalene more than in non-catalyzed reactions. researchgate.netresearchgate.net In other strategies, structured solid catalysts like acidic clays have been shown to direct the dibromination of naphthalene, with more acidic catalysts favoring the 1,4-isomer. mdpi.comcardiff.ac.uk

Solvent: The solvent can affect reaction rates and, in some cases, product selectivity. For halogenation of phenols, which are highly activated substrates, polar solvents are known to accelerate the reaction. wikipedia.org While less pronounced for less-activated substrates like chloronaphthalene, the solvent can still play a role in solvating intermediates and influencing the energy of transition states.

Reaction Time: The duration of the reaction can impact the product distribution, particularly if isomerization or further halogenation can occur. In the dibromination of naphthalene over certain clay catalysts, short reaction times may yield a kinetic product distribution, while longer reaction times can lead to an equilibrated mixture where the thermodynamically more stable isomer predominates. mdpi.com

The table below outlines the general effects of key reaction parameters on the halogenation of naphthalene systems.

| Parameter | General Influence on Product Distribution |

|---|---|

| Temperature | Higher temperatures can favor thermodynamically stable isomers over kinetically favored ones. researchgate.net |

| Catalyst | Lewis acids increase reaction rate; catalyst type (e.g., FeBr₃ vs. acidic clays) can alter regioselectivity. mdpi.comresearchgate.net |

| Solvent Polarity | Can influence reaction rates, with polar solvents often accelerating reactions for activated substrates. wikipedia.org |

| Reaction Time | Longer reaction times may lead to product isomerization or the formation of polyhalogenated byproducts. mdpi.com |

Purification Techniques for Halogenated Naphthalenes

The purification of halogenated naphthalenes, including this compound, is a critical step to remove unreacted starting materials, reagents, and isomeric byproducts that may form during the synthesis. The choice of purification method depends on the scale of the reaction and the required purity of the final product. Common techniques include recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. nih.gov The principle is based on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. nih.gov An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point. nih.gov For halogenated aromatic compounds like this compound, a variety of organic solvents can be considered. The selection often involves empirical testing of several solvents and solvent pairs. mnstate.edu

| Solvent/Solvent System | Rationale for Use with Halogenated Naphthalenes |

|---|---|

| Ethanol or Methanol | Alcohols are common recrystallization solvents that can often provide good crystal formation upon cooling. rochester.edu |

| Hexane/Ethyl Acetate | A nonpolar/polar solvent pair that can be effective when a single solvent is not suitable. The compound is dissolved in the more soluble solvent (ethyl acetate), and the less soluble solvent (hexane) is added to induce crystallization. rochester.edu |

| Toluene | Aromatic solvents can be effective for recrystallizing other aromatic compounds due to similar intermolecular forces. youtube.com |

| Ethanol/Water | A polar protic/polar protic solvent pair that is commonly used. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy, indicating saturation. mnstate.edu |

The general procedure involves dissolving the crude product in a minimal amount of the hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to induce the formation of pure crystals. The crystals are then collected by filtration. nih.gov

Column Chromatography

Column chromatography is a versatile and widely used method for the purification of organic compounds, particularly for separating mixtures of isomers or removing impurities with different polarities. For halogenated naphthalenes, silica gel is a common stationary phase. The separation is achieved by eluting the mixture through the column with a suitable mobile phase (solvent or solvent mixture).

In the documented purification of 1-bromo-8-chloronaphthalene (B1342333), a crude reaction residue was purified by column chromatography using silica gel as the stationary phase and petroleum ether as the mobile phase. chemicalbook.comchemicalbook.com This nonpolar eluent is effective for separating relatively nonpolar compounds like dihalogenated naphthalenes. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase, allowing for their separation.

| Parameter | Description | Example for Bromochloronaphthalenes |

|---|---|---|

| Stationary Phase | A solid adsorbent through which the mobile phase passes. | Silica Gel (SiO₂) chemicalbook.comchemicalbook.com |

| Mobile Phase (Eluent) | A solvent or mixture of solvents that carries the compound mixture through the stationary phase. | Petroleum Ether or Hexane/Ethyl Acetate mixtures chemicalbook.comchemicalbook.com |

| Separation Principle | Differential adsorption of compounds to the stationary phase based on polarity. | Less polar isomers will elute faster with a nonpolar mobile phase. |

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity or for separating complex mixtures of isomers that are difficult to resolve by other means, preparative HPLC is an exceptionally powerful technique. teledynelabs.com It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities. teledynelabs.com

Reverse-phase HPLC is particularly well-suited for the separation of halogenated naphthalenes. In this mode, the stationary phase is nonpolar (e.g., ODS-C18), and the mobile phase is a more polar solvent mixture, such as acetonitrile and water. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

| Parameter | Description | Typical Conditions for Halogenated Naphthalenes |

|---|---|---|

| Stationary Phase | The packing material inside the column. | ODS-C18 (Octadecylsilane) |

| Mobile Phase | A mixture of solvents used to elute the sample. | Acetonitrile/Water or Methanol/Water gradient |

| Detection | Method used to detect the compounds as they elute. | UV detector (e.g., at 254 nm) |

| Mode | The type of chromatography. | Preparative Reverse-Phase teledynelabs.com |

Gas Chromatography (GC)

While typically an analytical technique, gas chromatography can be used on a preparative scale for the purification of small quantities of volatile compounds. More commonly, GC coupled with mass spectrometry (GC-MS) is used to assess the purity of fractions obtained from other purification methods and to identify the components of isomeric mixtures. researchgate.net The separation of halogenated aromatic isomers by GC is well-established, with the choice of column (stationary phase) being critical for achieving resolution. nih.gov

| Parameter | Description | Typical Conditions for Halogenated Naphthalenes |

|---|---|---|

| Stationary Phase | The coating on the inside of the capillary column. | Nonpolar (e.g., polydimethylsiloxane) or semi-polar phases |

| Carrier Gas | An inert gas that moves the sample through the column. | Helium or Nitrogen |

| Detector | Device to detect the eluting compounds. | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Separation Principle | Differential partitioning between the carrier gas and the stationary phase based on volatility and interaction with the stationary phase. | Isomers are separated based on differences in their boiling points and polarities. |

Chemical Reactivity and Transformation Studies of 3 Bromo 1 Chloronaphthalene

Halogen-Specific Reactivity

The differential reactivity of the bromine and chlorine atoms in 3-bromo-1-chloronaphthalene is a key aspect of its chemistry, enabling selective transformations. This selectivity is primarily dictated by the inherent differences in the carbon-halogen bond strengths and the electronic and steric factors of the naphthalene (B1677914) core. nih.govnih.gov

In the context of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl > F. nih.gov This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-Br bond being weaker and therefore more susceptible to oxidative addition to a low-valent metal catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles. nih.gov Consequently, the bromine atom at the 3-position of this compound is expected to be more reactive than the chlorine atom at the 1-position in such transformations.

Furthermore, electronic effects within the naphthalene ring system can influence the reactivity of the halogen substituents. The precise electronic environment of each carbon-halogen bond, influenced by the bicyclic aromatic system, can modulate the ease of oxidative addition. nih.gov Steric hindrance can also play a role; however, in the case of this compound, the steric environments of the 1- and 3-positions are not drastically different, suggesting that the electronic difference between the C-Br and C-Cl bonds is the dominant factor in determining reactivity. rsc.org

The differential reactivity of the bromine and chlorine atoms allows for selective functionalization of this compound. By carefully selecting the reaction conditions, including the catalyst, ligands, and temperature, it is possible to target one halogen over the other. For instance, in palladium-catalyzed cross-coupling reactions, the more labile C-Br bond can be selectively coupled, leaving the C-Cl bond intact for subsequent transformations. researchgate.net This stepwise functionalization is a powerful strategy for the synthesis of complex, polysubstituted naphthalene derivatives.

This chemoselectivity allows for a modular approach to synthesis. For example, a Suzuki coupling could be performed selectively at the 3-position (bromine), followed by a subsequent Heck or Sonogashira coupling at the 1-position (chlorine) under more forcing conditions. This orthogonality is a cornerstone of modern synthetic strategy. researchgate.net

Substitution Reactions

Substitution reactions are a major class of transformations for this compound, providing pathways to introduce a wide variety of functional groups. These can be broadly categorized into nucleophilic aromatic substitutions and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. bohrium.com A key requirement for an SNAr reaction to proceed is the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. bohrium.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction.

This compound lacks strong electron-withdrawing groups. The naphthalene ring itself is electron-rich, and the halogen substituents are only weakly deactivating. Consequently, this compound is not expected to be a reactive substrate for SNAr reactions under typical conditions. The absence of activating groups means that the formation of the Meisenheimer complex would be energetically unfavorable, making nucleophilic aromatic substitution a difficult transformation to achieve.

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for these transformations, primarily reacting at the more labile C-Br bond. researchgate.netnih.govorganic-chemistry.org

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. mdpi.com This reaction is widely used for the formation of biaryl compounds. For this compound, a Suzuki coupling would be expected to occur selectively at the 3-position.

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh3)4, Pd(OAc)2/ligand | organic-chemistry.orgnih.gov |

| Ligand | PPh3, SPhos, XPhos | organic-chemistry.org |

| Base | K2CO3, Cs2CO3, K3PO4 | mdpi.com |

| Solvent | Toluene, Dioxane, DME, THF/H2O | mdpi.com |

| Temperature | 80-120 °C | mdpi.com |

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. nih.govyoutube.com Similar to the Suzuki reaction, the Heck reaction with this compound would be expected to proceed selectively at the C-Br bond.

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(OAc)2, PdCl2(PPh3)2 | youtube.com |

| Ligand | PPh3, P(o-tolyl)3 | youtube.com |

| Base | Et3N, K2CO3, NaOAc | nih.gov |

| Solvent | DMF, NMP, Acetonitrile | nih.gov |

| Temperature | 100-140 °C | nih.gov |

Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.org This reaction is a reliable method for the synthesis of aryl alkynes. Again, selective coupling at the 3-position of this compound is anticipated.

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | PdCl2(PPh3)2, Pd(PPh3)4 | organic-chemistry.org |

| Co-catalyst | CuI | organic-chemistry.org |

| Base | Et3N, Piperidine, Diisopropylamine | organic-chemistry.org |

| Solvent | THF, DMF, Toluene | organic-chemistry.org |

| Temperature | Room Temperature to 100 °C | organic-chemistry.org |

A closely related transformation, the Buchwald-Hartwig amination, has been successfully applied to 1-bromonaphthalene (B1665260) and 1-chloronaphthalene (B1664548). bohrium.com This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The successful amination of these related compounds suggests that this compound would also be a viable substrate, with the reaction likely occurring selectively at the C-Br bond.

Oxidation and Reduction Pathways

The naphthalene core of this compound is a robust aromatic system and is generally resistant to oxidation under mild conditions. Strong oxidizing agents can lead to the degradation of the aromatic ring system, often resulting in the formation of phthalic acid derivatives. However, specific and controlled oxidation of the naphthalene ring without affecting the halogen substituents is challenging and not a commonly employed transformation for this type of substrate. Enzymatic oxidation of naphthalene itself is known to proceed via dihydroxylation, but this has not been reported for halogenated derivatives like this compound. nih.gov

Reduction of the naphthalene ring system can be achieved under various conditions. Catalytic hydrogenation with catalysts such as palladium, platinum, or rhodium can reduce the aromatic system to tetralin (1,2,3,4-tetrahydronaphthalene) or decalin (decahydronaphthalene) derivatives, though this often requires high pressures and temperatures. Birch reduction, using an alkali metal in liquid ammonia (B1221849) with an alcohol, can selectively reduce one of the rings of the naphthalene system. The regioselectivity of such a reduction on a substituted naphthalene like this compound would be influenced by the electronic effects of the halogen substituents. It is also possible to achieve reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. This can sometimes be a side reaction in metal-catalyzed cross-coupling reactions or can be achieved intentionally using specific reducing agents.

Oxidative Degradation Mechanisms

The oxidative degradation of halogenated naphthalenes is a critical area of research, particularly in the context of environmental remediation. While specific studies on the oxidative degradation of this compound are not extensively detailed in the available literature, the general mechanisms for naphthalene and its derivatives involve the initial attack by oxidizing agents, such as hydroxyl radicals, leading to the formation of hydroxylated intermediates. rsc.orgnih.gov

The photodegradation of naphthalene and alkylated naphthalenes has been shown to proceed via pseudo-first-order kinetics. nih.gov The process typically results in the formation of oxygenated products, including alcohols, aldehydes, ketones, and quinones. nih.gov In the case of this compound, it is anticipated that oxidation would preferentially occur on the more electron-rich ring that is not substituted with the deactivating halogen atoms. The initial steps would likely involve the formation of epoxides, which can then rearrange to form naphthols. Further oxidation can lead to ring cleavage, ultimately breaking down the aromatic system into smaller, more soluble fragments.

The presence of both bromine and chlorine substituents is expected to influence the rate and regioselectivity of the oxidative attack. The relative positions of these halogens on the naphthalene ring will direct the formation of specific intermediates. For instance, the initial hydroxylation is likely to occur at the alpha-positions of the unsubstituted ring due to their higher electron density.

| Oxidizing Agent | Potential Intermediates | Potential Final Products |

| Hydroxyl Radical (•OH) | Bromo-chloro-naphthalenediols, Bromo-chloro-naphthoquinones | Phthalic acid derivatives, Carbon dioxide, Water |

| Ozone (O₃) | Ozonides, Epoxides | Aldehydes, Carboxylic acids |

| UV Irradiation | Excited state species, Radical cations | Hydroxylated derivatives, Ring-opened products |

This table presents potential pathways based on the oxidative degradation of related naphthalene compounds.

Reductive Dehalogenation Strategies

Reductive dehalogenation is a key transformation for halogenated aromatic compounds, offering a route to synthesize less halogenated or parent aromatic systems. For this compound, selective dehalogenation is a significant challenge due to the presence of two different halogens. The carbon-bromine bond is generally weaker than the carbon-chlorine bond, suggesting that selective removal of the bromine atom should be achievable under controlled conditions.

Various reductive systems can be employed, including catalytic hydrogenation, metal-mediated reductions, and microbial degradation. Microbial reductive dehalogenation, for instance, involves enzymes known as reductive dehalogenases that can catalyze the removal of halogen substituents from aromatic compounds. nih.govsemanticscholar.orgwikipedia.org In synthetic chemistry, reagents like palladium on carbon (Pd/C) with a hydrogen source are commonly used. The choice of catalyst, solvent, and reaction conditions can influence the selectivity of the dehalogenation process. For example, milder reducing agents might favor the cleavage of the C-Br bond over the C-Cl bond.

| Reducing System | Primary Product | Secondary Product(s) |

| H₂, Pd/C | 1-Chloronaphthalene | Naphthalene |

| NaBH₄, NiCl₂ | 1-Chloronaphthalene | Naphthalene, 3-Bromonaphthalene (minor) |

| Microbial Consortium | 1-Chloronaphthalene | Naphthalene |

This table illustrates expected products based on the general principles of reductive dehalogenation of dihalogenated aromatic compounds.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the case of this compound, the existing halogen substituents act as deactivating groups but are ortho-, para-directing. The regioselectivity of further substitution will be determined by the combined directing effects of the bromine and chlorine atoms and the inherent reactivity of the different positions on the naphthalene ring.

The α-positions (1, 4, 5, 8) of naphthalene are generally more reactive towards electrophiles than the β-positions (2, 3, 6, 7). In this compound, positions 1 and 3 are already substituted. The chlorine at position 1 will direct incoming electrophiles to positions 2 and 4, while the bromine at position 3 will direct to positions 2 and 4. Therefore, position 4 is strongly activated by both halogens, and position 2 is also an activated site. Between the two, steric hindrance might play a role in favoring substitution at the less hindered position. Further substitution on the other ring would likely occur at the α-positions (5 and 8).

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions of the reaction (e.g., temperature, catalyst) can influence the product distribution. For example, sulfonation of naphthalene derivatives is known to be temperature-dependent.

| Electrophilic Reagent | Expected Major Product(s) | Rationale |

| HNO₃/H₂SO₄ | 3-Bromo-1-chloro-4-nitronaphthalene | Strong directing effect of both halogens to the 4-position. |

| Br₂/FeBr₃ | 1,3-Dibromo-4-chloronaphthalene | Introduction of a second bromine atom at the activated 4-position. |

| SO₃/H₂SO₄ | This compound-4-sulfonic acid | Sulfonation at the most activated position. |

This table provides predicted outcomes for electrophilic aromatic substitution based on established principles of regioselectivity in substituted naphthalenes. nih.govlibretexts.orgstudysmarter.co.ukresearchgate.net

Radical Reactions and Their Applications

Radical reactions offer alternative pathways for the functionalization of halogenated naphthalenes. Free-radical halogenation, for instance, can occur under UV light or in the presence of a radical initiator. wikipedia.orglscollege.ac.inorganicchemistrytutor.comyoutube.com Unlike electrophilic halogenation, radical halogenation of aromatic systems is less common but can be induced under specific conditions.

For this compound, radical reactions could involve the abstraction of a hydrogen atom from the naphthalene ring by a radical species, followed by reaction with a halogen. However, the more likely radical pathway involves reactions at potential alkyl side chains if they were present. In the absence of such side chains, radical reactions might lead to addition products or polymerization under forcing conditions. The application of radical reactions to this compound could also be explored in the context of cross-coupling reactions, where radical intermediates are sometimes proposed.

| Reaction Type | Reagents | Potential Outcome |

| Radical Addition | Radical initiator, HBr | Addition across one of the double bonds (non-aromatic product) |

| Radical Coupling | Organotin reagents, Radical initiator | Formation of biaryl compounds |

This table outlines hypothetical radical reactions, as specific studies on this compound are limited.

Isomerization Studies

The isomerization of halogenated aromatic compounds can be a synthetically useful process, allowing for the conversion of a less desirable isomer into a more valuable one. Such reactions are typically catalyzed by strong acids or zeolites at elevated temperatures. For this compound, isomerization could involve the migration of either the bromine or the chlorine atom to a different position on the naphthalene ring.

The mechanism of such isomerizations often involves a protonation-deprotonation sequence or the formation of a π-complex with the catalyst. The thermodynamic stability of the various possible isomers will ultimately govern the equilibrium position of the reaction. It is generally observed that isomers with less steric hindrance are thermodynamically favored. For instance, migration of a halogen from a more sterically crowded position to a less crowded one might be favorable.

| Catalyst | Temperature Range (°C) | Potential Isomeric Products |

| Zeolite H-ZSM-5 | 200-400 | 1-Bromo-3-chloronaphthalene, other bromochloronaphthalene isomers |

| AlCl₃ | 100-200 | Mixture of bromochloronaphthalene isomers |

| HF/BF₃ | 150-300 | Complex mixture of rearranged products |

Spectroscopic Characterization and Structural Elucidation in Advanced Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Bromo-1-chloronaphthalene

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into the molecular framework of organic compounds. For this compound, NMR provides definitive evidence of its substitution pattern and the electronic environment of each proton and carbon atom.

¹H NMR Spectral Analysis and Proton Environment Elucidation

The ¹H NMR spectrum of this compound reveals distinct signals for the six aromatic protons, each providing a wealth of information about its neighboring atoms. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and chlorine substituents, leading to a downfield shift of protons in their vicinity. The multiplicity of each signal, governed by spin-spin coupling with adjacent protons, is crucial for assigning each proton to its specific position on the naphthalene (B1677914) ring.

A detailed analysis typically shows a complex pattern of doublets and triplets, indicative of the ortho- and meta-coupling interactions between the protons. For instance, the proton situated between the two halogen atoms is expected to be significantly deshielded and appear at a lower field. Conversely, protons on the unsubstituted ring will resonate at higher fields.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.80 - 7.90 | d | 8.0 - 9.0 |

| H-4 | 8.10 - 8.20 | d | 1.5 - 2.5 |

| H-5 | 7.95 - 8.05 | d | 7.5 - 8.5 |

| H-6 | 7.50 - 7.60 | t | 7.0 - 8.0 |

| H-7 | 7.65 - 7.75 | t | 7.0 - 8.0 |

| H-8 | 7.85 - 7.95 | d | 7.5 - 8.5 |

| Note: The data in this table is hypothetical and serves as an illustrative example of a typical ¹H NMR analysis. Actual values may vary depending on the solvent and experimental conditions. |

¹³C NMR Chemical Shifts and Carbon Connectivity

Complementing the proton data, the ¹³C NMR spectrum provides a direct map of the carbon skeleton of this compound. Ten distinct signals are expected, corresponding to the ten carbon atoms of the naphthalene core. The chemical shifts of the carbon atoms are highly sensitive to the attached substituents.

The carbons directly bonded to the electronegative bromine and chlorine atoms (C-3 and C-1, respectively) exhibit characteristic downfield shifts. The quaternary carbons involved in the ring fusion also have unique chemical shifts. The remaining six aromatic carbons can be assigned based on their chemical shifts and through the use of advanced NMR techniques.

| Carbon Assignment | Chemical Shift (ppm) |

| C-1 | 130.0 - 132.0 |

| C-2 | 128.0 - 130.0 |

| C-3 | 120.0 - 122.0 |

| C-4 | 133.0 - 135.0 |

| C-4a | 131.0 - 133.0 |

| C-5 | 127.0 - 129.0 |

| C-6 | 126.0 - 128.0 |

| C-7 | 129.0 - 131.0 |

| C-8 | 125.0 - 127.0 |

| C-8a | 134.0 - 136.0 |

| Note: The data in this table is hypothetical and serves as an illustrative example of a typical ¹³C NMR analysis. Actual values may vary depending on the solvent and experimental conditions. |

Two-Dimensional NMR Techniques for Structural Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and those further away, respectively. These powerful techniques provide a complete and unequivocal structural elucidation of this compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structural features through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula of this compound, which is C₁₀H₆BrCl. The characteristic isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes serves as a definitive signature for the presence of these halogens in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is routinely employed to assess the purity of this compound samples and to confirm its identity. The retention time in the gas chromatogram is a characteristic property of the compound under specific analytical conditions. The mass spectrum obtained for the eluting peak provides a fragmentation pattern that acts as a molecular fingerprint, allowing for confident identification by comparison with spectral libraries or through detailed interpretation of the fragmentation pathways. Common fragmentation patterns for halogenated naphthalenes involve the loss of the halogen atoms and the naphthalene ring's fragmentation.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and elucidating the molecular structure of a compound by analyzing its vibrational modes. For this compound, the IR spectrum is expected to be characterized by vibrations associated with the halogen–carbon bonds and the aromatic naphthalene core. Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in predicting these vibrational frequencies. openscienceonline.comresearchgate.netpsu.edu

The presence of both bromine and chlorine substituents on the naphthalene ring gives rise to distinct stretching vibrations for the C-Br and C-Cl bonds. These vibrations are typically observed in the fingerprint region of the IR spectrum, at lower wavenumbers, due to the mass of the halogen atoms.

C-Cl Stretching: The carbon-chlorine stretching vibration in aromatic compounds typically appears in the range of 1000-1100 cm⁻¹. For this compound, a characteristic absorption band in this region is anticipated, indicative of the C-Cl bond.

C-Br Stretching: The carbon-bromine stretching vibration occurs at a lower frequency than the C-Cl stretch due to the higher mass of the bromine atom. This band is generally expected in the 1070-1030 cm⁻¹ range for aromatic bromides.

The precise positions of these bands can be influenced by the substitution pattern on the naphthalene ring and interactions with other vibrational modes.

Table 1: Predicted Characteristic Halogen–Carbon IR Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-Cl Stretch | 1000 - 1100 |

| C-Br Stretch | 1030 - 1070 |

| Data is based on theoretical predictions and comparative analysis with related halogenated aromatic compounds. |

The IR spectrum of this compound will also display a series of bands characteristic of the naphthalene ring system. These include:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a set of bands between 1400 cm⁻¹ and 1650 cm⁻¹. The substitution pattern can influence the intensity and position of these bands.

C-H Bending: In-plane and out-of-plane C-H bending vibrations provide valuable information about the substitution pattern. Out-of-plane bending modes, often found between 700 cm⁻¹ and 900 cm⁻¹, are particularly diagnostic for the arrangement of hydrogen atoms on the aromatic ring.

Computational studies on substituted naphthalenes have shown that DFT calculations can reliably predict these vibrational modes, aiding in the interpretation of experimental spectra. openscienceonline.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of naphthalene and its derivatives is characterized by distinct absorption bands corresponding to π → π* transitions. researchgate.netijcesen.com The introduction of halogen substituents can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity.

For this compound, the electronic spectrum is expected to resemble that of naphthalene, but with bathochromic (red) shifts due to the auxochromic effect of the halogen atoms. The primary electronic transitions in naphthalene are typically labeled as ¹La and ¹Lb bands. researchgate.net

¹Lb Band: This band in naphthalene is found around 312 nm and is characterized by fine vibrational structure. In this compound, this band is expected to be red-shifted and may show some broadening of the vibrational features.

¹La Band: This is a more intense absorption in naphthalene, occurring around 275 nm. This band is also anticipated to undergo a bathochromic shift upon halogenation.

Time-dependent density functional theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules, providing information on excitation energies and oscillator strengths for the electronic transitions. nih.govresearchgate.netrsc.org

Table 2: Predicted Electronic Transitions for this compound

| Transition | Predicted Wavelength Range (nm) | Type of Transition |

| ¹Lb | > 312 | π → π |

| ¹La | > 275 | π → π |

| Data is based on theoretical predictions and comparative analysis with naphthalene and its halogenated derivatives. |

X-ray Crystallography for Solid-State Structure Determination

While an experimental crystal structure for this compound is not publicly available, its solid-state structure can be inferred by examining the crystal structures of closely related dihalogenated naphthalenes, such as 1,4-dichloronaphthalene (B155283) (DCN) and 1,4-dibromonaphthalene (B41722) (DBN). iucr.org These structures provide a model for the expected molecular packing, intermolecular interactions, and key structural parameters.

In the solid state, planar aromatic molecules like this compound are expected to pack in a herringbone or stacked arrangement, driven by a combination of van der Waals forces and, potentially, halogen bonding. The crystal structures of DCN and DBN reveal that the molecules arrange in stacks. iucr.org

Key structural parameters that would be determined from an X-ray crystallographic analysis include:

Bond Lengths and Angles: The C-Cl and C-Br bond lengths are expected to be in the typical range for aromatic halides. The internal angles of the naphthalene rings may show slight distortions due to the electronic effects of the halogen substituents.

Molecular Packing: The molecules would likely adopt a dense packing arrangement to maximize intermolecular interactions. The presence of two different halogens might lead to a more complex packing motif compared to symmetrically substituted naphthalenes.

Intermolecular Interactions: Short contacts involving the halogen atoms (halogen-halogen or halogen-hydrogen interactions) could play a significant role in stabilizing the crystal lattice.

The determination of the precise crystal structure would require experimental single-crystal X-ray diffraction analysis.

Table 3: Expected Solid-State Structural Parameters for this compound based on Analogs

| Parameter | Expected Value/Observation | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted naphthalenes iucr.org |

| Molecular Packing | Stacked or Herringbone | Typical for planar aromatic molecules iucr.org |

| C-Cl Bond Length | ~1.74 Å | Based on 1-chloronaphthalene (B1664548) data researchgate.netuva.es |

| C-Br Bond Length | ~1.90 Å | General value for aryl bromides |

| Data is based on comparative analysis with the crystal structures of 1,4-dichloronaphthalene and 1,4-dibromonaphthalene. |

Computational Chemistry and Theoretical Investigations of 3 Bromo 1 Chloronaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and chemical behavior of 3-Bromo-1-chloronaphthalene. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of molecular orbitals, electron density distribution, and energetic properties, which are crucial for predicting the molecule's reactivity and stability.

Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the electronic properties of molecules like this compound. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a balance between computational cost and accuracy, making it suitable for studying relatively large aromatic systems.

The first step in a typical DFT study is the optimization of the molecular geometry to find the lowest energy structure. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. The presence of the bromine and chlorine atoms on the naphthalene (B1677914) ring influences the geometry due to their size and electronegativity.

The substitution of hydrogen with chlorine and bromine atoms leads to a distortion of the naphthalene ring from perfect planarity, although the deviation is generally small. The C-Br and C-Cl bond lengths are key parameters, and their calculated values are influenced by the choice of DFT functional and basis set. For instance, calculations on similar halogenated aromatic compounds have shown that hybrid functionals like B3LYP, in conjunction with basis sets such as 6-311G(d,p), provide reliable geometric parameters.

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length (Å) | 1.735 |

| C-Br Bond Length (Å) | 1.898 |

| C1-C2 Bond Length (Å) | 1.375 |

| C2-C3 Bond Length (Å) | 1.412 |

| C3-C4 Bond Length (Å) | 1.378 |

| C4-C10 Bond Length (Å) | 1.415 |

| C1-C9 Bond Length (Å) | 1.420 |

| C9-C10 Bond Angle (°) | 119.5 |

| C1-C2-C3 Bond Angle (°) | 120.3 |

| C2-C3-C4 Bond Angle (°) | 120.8 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive.

For this compound, the presence of the electron-withdrawing halogen atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted naphthalene. This effect can influence the molecule's susceptibility to nucleophilic or electrophilic attack. The distribution of the HOMO and LUMO across the molecule can also provide insights into the most probable sites for reaction.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 5.60 |

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, particularly for smaller molecules.

While computationally more demanding than DFT, ab initio methods can be used to benchmark the results obtained from DFT and to obtain more precise values for properties like bond energies and electronic transition energies. For a molecule of the size of this compound, methods like MP2 can provide a good balance of accuracy and computational feasibility for calculating properties where electron correlation is particularly important. These high-accuracy calculations are valuable for refining our understanding of the molecule's electronic structure and for providing reliable data for the development of more approximate methods.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, such as their conformational changes, diffusion, and interactions with other molecules.

For this compound, MD simulations can be employed to study its behavior in different environments, such as in solution or at an interface. These simulations can reveal how the molecule interacts with solvent molecules, how it aggregates, and how it orients itself in complex systems. This information is crucial for understanding its physical properties and its behavior in biological or materials science applications. The choice of force field, which describes the potential energy of the system, is a critical aspect of MD simulations and must be carefully selected or parameterized to accurately represent the interactions of the halogenated naphthalene.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to predict the properties of chemicals based on their molecular structure. QSPR models are developed by finding a mathematical relationship between a set of molecular descriptors and a specific property of interest.

For this compound, QSPR models could be used to predict a wide range of properties, such as its boiling point, solubility, and toxicity, without the need for experimental measurements. The molecular descriptors used in QSPR models can be derived from the molecular structure and can include constitutional, topological, geometrical, and electronic descriptors. The development of robust and predictive QSPR models for halogenated naphthalenes could be a valuable tool for environmental risk assessment and for the design of new chemicals with desired properties.

Predictive Modeling for Chemical Behavior

Predictive modeling in computational chemistry utilizes theoretical calculations to forecast the behavior of molecules in various chemical environments. For a molecule like this compound, these models can provide insights into its thermodynamic stability, spectroscopic signatures, and potential for intermolecular interactions.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of predictive modeling for aromatic compounds. By solving approximations of the Schrödinger equation, DFT can determine the molecule's electron distribution, molecular orbital energies, and other electronic properties. These computed parameters are fundamental to predicting how the molecule will behave.

For instance, the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy is related to the molecule's ability to donate electrons, making it a key indicator for susceptibility to electrophilic attack. Conversely, the LUMO energy indicates the ability to accept electrons, which is relevant for nucleophilic reactions. The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another powerful predictive tool. These maps visualize the electrostatic potential on the electron density surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would likely show negative potential (red/yellow) around the halogen atoms due to their lone pairs and positive potential (blue) over the hydrogen atoms and parts of the aromatic system. Such maps are invaluable for predicting sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates susceptibility to oxidation and electrophilic attack. |

| LUMO Energy | -1.2 eV | Relates to susceptibility to reduction and nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability. |

Note: These values are illustrative and based on typical DFT calculations for similar halogenated aromatic compounds.

Structure–Reactivity Relationships

The concept of structure–reactivity relationships aims to connect the specific arrangement of atoms in a molecule to its chemical reactivity. In this compound, the positions of the bromine and chlorine atoms on the naphthalene core are the primary determinants of its reactivity, particularly in reactions like electrophilic aromatic substitution.

The bromine and chlorine substituents are both deactivating yet ortho-, para-directing groups. This means that while they withdraw electron density from the aromatic rings through induction (making the ring less reactive than naphthalene itself), their lone pairs can donate electron density through resonance. This resonance effect directs incoming electrophiles to the positions ortho and para relative to the halogen.

In the case of this compound:

The chlorine at position 1 directs incoming electrophiles primarily to positions 2 and 4.

The bromine at position 3 directs incoming electrophiles primarily to positions 2 and 4.

Both halogens, therefore, reinforce the activation of the C2 and C4 positions for electrophilic attack. Computational models can quantify these directing effects by calculating the energies of the intermediate carbocations (sigma complexes) that would be formed upon attack at each possible position. The most stable intermediate corresponds to the major reaction product.

Quantitative Structure-Activity Relationship (QSAR) models, though more commonly associated with biological activity, can also be applied to chemical reactivity. For a series of related halogenated naphthalenes, QSAR studies could correlate descriptors like steric parameters, electronic properties (such as atomic charges), and hydrophobicity with observed reaction rates or equilibrium constants. nih.govnih.gov

Table 2: Predicted Atomic Charges and Fukui Indices for Electrophilic Attack

| Atom Position | Mulliken Atomic Charge (a.u.) | Fukui Index (f-) | Predicted Reactivity Rank (Electrophilic Attack) |

|---|---|---|---|

| C2 | -0.15 | 0.12 | 2 |

| C4 | -0.18 | 0.15 | 1 |

| C5 | -0.05 | 0.04 | 5 |

| C6 | -0.08 | 0.07 | 4 |

| C7 | -0.07 | 0.06 | --- |

Note: These values are hypothetical, intended to illustrate the expected trends from quantum chemical calculations. A higher Fukui index (f-) indicates a greater susceptibility to electrophilic attack.

Theoretical investigations would also explore the molecule's potential to participate in other reaction types. For example, the presence of carbon-halogen bonds suggests the possibility of undergoing palladium-catalyzed cross-coupling reactions, which are valuable in synthetic organic chemistry for forming new carbon-carbon or carbon-heteroatom bonds. myskinrecipes.com The relative reactivity of the C-Br versus the C-Cl bond in such reactions could be predicted by calculating their respective bond dissociation energies, with the weaker bond (typically C-Br) expected to react preferentially.

Advanced Applications and Emerging Research Areas of 3 Bromo 1 Chloronaphthalene Derivatives

Role as an Intermediate in Complex Organic Synthesis

3-Bromo-1-chloronaphthalene serves as a critical building block in complex organic synthesis, primarily due to the differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This structural feature enables chemists to perform selective, stepwise reactions, which are essential for constructing intricate molecular architectures. The compound's reactivity in palladium-catalyzed coupling reactions makes it particularly valuable for creating new carbon-carbon and carbon-heteroatom bonds. myskinrecipes.com

Halogenated aromatic frameworks are integral to the structure of many pharmaceutical and agrochemical compounds. myskinrecipes.com While specific drugs or pesticides directly synthesized from this compound are not prominently documented in publicly available literature, its role as a reactive intermediate is clear. a2bchem.com Aryl halides are fundamental precursors in the development of drugs, agrochemicals, and other fine chemicals. researchgate.netmdpi.com The naphthalene (B1677914) core is a key structural motif in numerous biologically active compounds, and the presence of halogen substituents can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as its metabolic stability, binding affinity, and membrane permeability.

The utility of this compound in this context lies in its capacity for regioselective functionalization. researchgate.netnih.gov This allows for the controlled introduction of various functional groups necessary for biological activity, making it a key building block for the synthesis of complex, biologically active molecules. a2bchem.com

| Feature | Relevance in Synthesis | Potential Applications |

|---|---|---|

| Naphthalene Scaffold | Provides a rigid, planar, and lipophilic core structure. | Core of various therapeutic agents and pesticides. |

| Halogen Substituents | Act as reactive handles for cross-coupling reactions and can modulate biological activity. | Introduction of pharmacophores, tuning metabolic stability. |

| Differential Reactivity (C-Br vs. C-Cl) | Allows for sequential, site-selective introduction of different molecular fragments. | Synthesis of highly complex and unsymmetrical drug candidates. |

Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules with significant interest in materials science and electronics. The synthesis of complex, custom-designed PAHs often relies on the stepwise construction from smaller, functionalized aromatic units. This compound is an ideal precursor for this purpose due to the well-established difference in reactivity between aryl-bromine and aryl-chlorine bonds in transition-metal-catalyzed cross-coupling reactions.

The C-Br bond is significantly more reactive than the C-Cl bond under typical palladium-catalyzed conditions (e.g., Suzuki, Stille, Sonogashira, or Buchwald-Hartwig couplings). This allows for a highly regioselective synthetic strategy:

First Coupling: A reaction is performed under conditions mild enough to activate the C-Br bond at the 3-position while leaving the C-Cl bond at the 1-position intact. This attaches the first new molecular fragment.

Second Coupling: The resulting 1-chloro-3-substituted naphthalene derivative can then be subjected to a second, often more forcing, set of reaction conditions to activate the more robust C-Cl bond, attaching a second, different fragment.